molecular formula C14H12O2 B15068771 1,8-Diacetylnaphthalene CAS No. 10371-76-3

1,8-Diacetylnaphthalene

Cat. No.: B15068771
CAS No.: 10371-76-3
M. Wt: 212.24 g/mol
InChI Key: FQORHEMAUBKTGC-UHFFFAOYSA-N
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Description

1,1’-(Naphthalene-1,8-diyl)diethanone is an organic compound with the molecular formula C14H12O2 and a molar mass of 212.24 g/mol It is characterized by a naphthalene core with two ethanone groups attached at the 1 and 8 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1’-(Naphthalene-1,8-diyl)diethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of naphthalene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of 1,1’-(Naphthalene-1,8-diyl)diethanone may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

1,1’-(Naphthalene-1,8-diyl)diethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the ethanone groups can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products Formed

    Oxidation: Formation of 1,8-naphthalenedicarboxylic acid.

    Reduction: Formation of 1,1’-(Naphthalene-1,8-diyl)diethanol.

    Substitution: Formation of brominated or nitrated derivatives of naphthalene.

Scientific Research Applications

1,1’-(Naphthalene-1,8-diyl)diethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,1’-(Naphthalene-1,8-diyl)diethanone involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1,1’-(Naphthalene-2,7-diyl)diethanone: Similar structure but with ethanone groups at the 2 and 7 positions.

    1,1’-(Biphenyl-4,4’-diyl)diethanone: Contains a biphenyl core instead of naphthalene.

    1,1’-(Anthracene-9,10-diyl)diethanone: Features an anthracene core with ethanone groups at the 9 and 10 positions.

Uniqueness

1,1’-(Naphthalene-1,8-diyl)diethanone is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

CAS No.

10371-76-3

Molecular Formula

C14H12O2

Molecular Weight

212.24 g/mol

IUPAC Name

1-(8-acetylnaphthalen-1-yl)ethanone

InChI

InChI=1S/C14H12O2/c1-9(15)12-7-3-5-11-6-4-8-13(10(2)16)14(11)12/h3-8H,1-2H3

InChI Key

FQORHEMAUBKTGC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC2=C1C(=CC=C2)C(=O)C

Origin of Product

United States

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